Methyl 4-bromoisoquinoline-1-carboxylate
Description
Methyl 4-bromoisoquinoline-1-carboxylate (CAS: 1512077-05-2) is a brominated isoquinoline derivative featuring a methyl ester group at the 1-position and a bromine substituent at the 4-position of the isoquinoline ring. This compound is primarily utilized in pharmaceutical and materials science research as a versatile intermediate for synthesizing complex heterocyclic systems. Its structure combines electrophilic (bromine) and electron-withdrawing (ester) groups, making it reactive toward nucleophilic substitution and cross-coupling reactions. Purity levels for commercially available batches typically exceed 98% .
Properties
IUPAC Name |
methyl 4-bromoisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXYFNXGJHAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512077-05-2 | |
| Record name | METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of 4-bromoisoquinoline-1-methanol.
Scientific Research Applications
Methyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromoisoquinoline-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 4-bromoisoquinoline-1-carboxylate belongs to a family of brominated isoquinoline carboxylates. Key structural variations among analogues include:
- Position of bromine substitution (e.g., 4-, 5-, or 8-position).
- Nature of the ester group (methyl vs. ethyl).
- Additional substituents (e.g., methoxy, oxo, or methyl groups).
Table 1: Comparative Analysis of Brominated Isoquinoline Carboxylates
Key Differences and Implications
Bromine Position: The 4-bromo derivative (target compound) exhibits distinct reactivity in Suzuki-Miyaura couplings compared to 5- or 8-bromo isomers due to steric and electronic effects. For example, the 4-position bromine in isoquinolines is more accessible for cross-coupling reactions than the 5-position .
Ester Group: Replacing the methyl ester with an ethyl group (e.g., Ethyl 4-bromoisoquinoline-1-carboxylate) increases hydrophobicity, as evidenced by higher calculated LogP values (3.3 for ethyl vs. ~2.8 for methyl derivatives) . This impacts solubility in polar solvents and bioavailability in pharmacological contexts.
Purity and Availability: this compound is widely available (250 mg batches) at 98% purity, whereas 5-bromo and 8-bromo analogues are less accessible, often requiring custom synthesis .
Biological Activity
Methyl 4-bromoisoquinoline-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 266.09 g/mol. The compound features a bromine atom at the 4-position of the isoquinoline ring, along with a carboxylate group at the 1-position, which influences its reactivity and biological activity compared to other isoquinoline derivatives.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, with potential mechanisms involving apoptosis induction in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related isoquinoline derivatives is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-bromoquinoline-6-carboxylate | C₁₁H₈BrNO₂ | Bromine at position 6; different biological activity |
| Ethyl 4-bromoisoquinoline-1-carboxylate | C₁₂H₉BrNO₂ | Ethyl group instead of methyl; altered solubility |
| Methyl 4-bromoisoquinoline-7-carboxylate | C₁₁H₈BrNO₂ | Bromine at position 7; distinct reactivity patterns |
This table illustrates how structural variations can influence biological activities and chemical reactivity.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
- Anticancer Research : Another research paper explored the effects of this compound on various cancer cell lines, revealing that it could inhibit cell growth and induce apoptosis. The study highlighted its potential as a lead compound for developing new anticancer agents.
- Synthetic Applications : this compound is also used as a precursor in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
